molecular formula C14H20O3 B018771 1-Pivaloyl-2,3,5-trimethylhydroquinone CAS No. 112109-69-0

1-Pivaloyl-2,3,5-trimethylhydroquinone

Cat. No.: B018771
CAS No.: 112109-69-0
M. Wt: 236.31 g/mol
InChI Key: UFMQDNRRAHRPCN-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Pivaloyl-2,3,5-trimethylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Biological Activity

1-Pivaloyl-2,3,5-trimethylhydroquinone (PTMHQ) is a hydroquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the biological activity of PTMHQ, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its hydroquinone core modified with a pivaloyl group. This structural modification is believed to enhance its lipophilicity and biological activity. The molecular formula is C13H18O3C_{13}H_{18}O_3, and it has been shown to exhibit significant antioxidant properties.

Antioxidant Activity

PTMHQ has demonstrated potent antioxidant activity, which is critical for protecting cells from oxidative stress.

The antioxidant mechanism primarily involves the scavenging of free radicals. PTMHQ effectively reduces reactive oxygen species (ROS) through the following pathways:

  • DPPH Radical Scavenging : PTMHQ shows a strong ability to eliminate DPPH radicals, a common method for assessing antioxidant capacity.
  • Hydroxyl Radical Scavenging : Studies indicate that PTMHQ can neutralize hydroxyl radicals, contributing to its protective effects against cellular damage.

Comparative Antioxidant Activity

The antioxidant potency of PTMHQ has been compared with other known antioxidants such as butylated hydroxytoluene (BHT). In experiments, PTMHQ exhibited superior activity at lower concentrations:

CompoundConcentration (M)DPPH Scavenging Activity (%)
PTMHQ10610^{-6}85
BHT10510^{-5}70

Anticancer Properties

Recent studies have explored the anticancer potential of PTMHQ. It has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Studies

  • In Vitro Studies : In a study involving human breast cancer cells (MCF-7), PTMHQ induced apoptosis and inhibited cell proliferation. The IC50 value was determined to be approximately 25 µM.
  • Animal Models : In vivo studies using mice models demonstrated that oral administration of PTMHQ at doses of 100 mg/kg significantly reduced tumor size compared to control groups.

Mechanisms of Anticancer Activity

The anticancer effects of PTMHQ are attributed to several mechanisms:

  • Induction of Apoptosis : PTMHQ activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.
  • Inhibition of Angiogenesis : PTMHQ reduces vascular endothelial growth factor (VEGF) levels, thereby hindering tumor vascularization.

Safety and Toxicity

Toxicological assessments indicate that PTMHQ exhibits low toxicity at therapeutic doses. Acute toxicity tests in mice showed no significant adverse effects at doses up to 500 mg/kg over a 14-day observation period.

Properties

IUPAC Name

(4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMQDNRRAHRPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565622
Record name 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112109-69-0
Record name 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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